
5-Hydroxy Propranolol
Overview
Description
5-Hydroxy Propranolol is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound retains the beta-blocker activity due to its unaltered side-chain, making it a subject of interest in pharmacological studies .
Mechanism of Action
Target of Action
5-Hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of this compound are the beta-adrenergic receptors, specifically both β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
The metabolism of propranolol involves the hydroxylation of the naphthyl group, primarily catalyzed by the cytochrome P450 isoform CYP2D6 . This process generates this compound and other related metabolites . The glucuronidation of this compound is carried out by several uridine 5’-diphospho-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 .
Pharmacokinetics
Propranolol, and by extension this compound, is well absorbed after oral administration . It has dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, which means it has potential pharmacokinetic interactions with co-administered drugs .
Result of Action
The action of this compound results in decreased heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, which can be beneficial in conditions such as hypertension, angina, atrial fibrillation, and myocardial infarction .
Action Environment
The use of propranolol, and by extension this compound, is predicted to present a low risk to the environment . Factors such as renal and hepatic impairment may require dose adjustment . Furthermore, abrupt discontinuation of propranolol therapy can lead to exacerbations of angina and myocardial infarctions .
Biochemical Analysis
Biochemical Properties
5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic action of cytochrome P450 isoform 2D6 . The interaction between this compound and these biomolecules is primarily biochemical, involving processes such as hydroxylation .
Cellular Effects
It is known that propranolol, the parent compound, has significant effects on various types of cells and cellular processes . It can be inferred that this compound may have similar effects, given its structural similarity to propranolol.
Molecular Mechanism
It is known that propranolol undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide . It can be inferred that this compound may have similar molecular interactions.
Temporal Effects in Laboratory Settings
Studies on propranolol have shown that it has a significant impact on heart rate variability and pain profiling over time .
Dosage Effects in Animal Models
Studies on propranolol have shown that it has significant effects on heart rate variability and pain profiling in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of propranolol. Propranolol is metabolized through three primary routes: aromatic hydroxylation (mainly 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . This compound is a product of the aromatic hydroxylation pathway .
Transport and Distribution
It is known that propranolol and its metabolites are transported and distributed within cells and tissues .
Subcellular Localization
It is known that propranolol and its metabolites are localized within various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Hydroxy Propranolol typically involves the hydroxylation of Propranolol. This can be achieved through enzymatic reactions using human liver microsomes . The reaction conditions often include the presence of cofactors such as uridine 5’-diphospho-glucuronic acid and magnesium chloride, with the reaction buffer being ammonium bicarbonate .
Industrial Production Methods: Industrial production of Propranolol, and by extension its hydroxylated metabolites, involves the reaction of naphthol with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane, which is then reacted with isopropylamine . The hydroxylation step to produce this compound can be integrated into this process using appropriate enzymatic or chemical methods.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Propranolol undergoes various chemical reactions, including:
Glucuronidation: Catalyzed by uridine 5’-diphospho-glucuronosyltransferases, leading to the formation of glucuronide conjugates.
Oxidation and Reduction: These reactions can modify the hydroxyl group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Glucuronidation: Requires uridine 5’-diphospho-glucuronic acid and specific uridine 5’-diphospho-glucuronosyltransferases.
Oxidation: Often involves cytochrome P450 enzymes, particularly CYP2D6.
Major Products Formed:
Glucuronides: These are the primary metabolites formed during glucuronidation.
Oxidized Metabolites: Various oxidized forms depending on the specific enzymatic pathways involved.
Scientific Research Applications
Scientific Research Applications
5-Hydroxy Propranolol has several significant applications in scientific research:
- Pharmacological Studies : Used to investigate the metabolism and pharmacokinetics of propranolol, helping to elucidate the roles of various metabolites in therapeutic efficacy.
- Drug Metabolism Research : Aids in understanding the enzymatic pathways involved in drug metabolism, particularly focusing on the glucuronidation processes involving uridine 5’-diphospho-glucuronosyltransferases (UGTs) .
- Toxicology : Assists in evaluating the safety profiles and potential side effects associated with propranolol and its metabolites, contributing to risk assessment in clinical settings .
The biological activity of 5-OHP is crucial as it may contribute to the overall pharmacological effects of propranolol. Studies have indicated that higher levels of 5-OHP correlate with improved clinical outcomes in anxiety management, suggesting its potential therapeutic role beyond mere metabolism .
Case Studies
Recent case studies provide valuable insights into the clinical implications of 5-OHP:
- Pharmacokinetics and Pharmacodynamics : A study demonstrated that patients receiving propranolol exhibited varying levels of 5-OHP, with higher concentrations linked to better anxiety management outcomes. This suggests that monitoring 5-OHP levels could optimize treatment strategies for anxiety disorders .
- Synthesis Studies : Research focused on developing efficient synthesis methods for 5-OHP using engineered unspecific peroxygenases (UPOs). This biocatalytic approach showed high regioselectivity and catalytic efficiency, facilitating further exploration of its biological properties .
- Glucuronidation Pathways : Investigations into the glucuronidation pathways revealed that multiple UGT enzymes are involved in metabolizing 5-OHP, which is essential for understanding its pharmacokinetic profile and potential interactions with other drugs .
Summary Table of Biological Activities
The following table summarizes key biological activities associated with this compound:
Activity | Description |
---|---|
Beta-Adrenergic Receptor Interaction | Inhibits catecholamine effects, lowering heart rate and blood pressure |
Anxiolytic Effects | Correlates with improved outcomes in anxiety management |
Drug Metabolism Insight | Provides understanding of metabolic pathways for propranolol |
Comparison with Similar Compounds
4-Hydroxy Propranolol: Another hydroxylated metabolite of Propranolol with similar beta-blocker activity.
7-Hydroxy Propranolol: Also a metabolite with comparable pharmacological properties.
Uniqueness: 5-Hydroxy Propranolol is unique due to its specific hydroxylation position, which may influence its interaction with beta-adrenergic receptors and its metabolic stability .
Biological Activity
5-Hydroxy Propranolol (5-OHP) is a significant metabolite of the widely used beta-blocker propranolol, which is primarily known for its applications in treating cardiovascular conditions, anxiety, and migraine prophylaxis. Understanding the biological activity of 5-OHP is crucial as it may contribute to the pharmacological effects of propranolol and has implications for drug metabolism and therapeutic efficacy.
Metabolism of Propranolol
Propranolol undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The two main pathways include:
- Hydroxylation : This involves the formation of 4-hydroxypropranolol and 5-hydroxypropranolol, which are produced by the action of CYP2D6 and other cytochrome P450 isoenzymes .
- N-Desisopropylation : This pathway results in the formation of N-desisopropylpropranolol, another significant metabolite .
The metabolic pathways are influenced by genetic polymorphisms in cytochrome P450 enzymes, leading to variability in drug response among individuals.
Pharmacological Effects
This compound exhibits various biological activities that may enhance or modify the effects of propranolol:
- Beta-Adrenergic Receptor Activity : Like propranolol, 5-OHP has been shown to interact with beta-adrenergic receptors, potentially contributing to its antihypertensive and anti-anxiety effects .
- Neuroprotective Properties : Some studies suggest that 5-OHP may exert neuroprotective effects, which could be beneficial in conditions such as ischemic stroke .
Case Studies
A study highlighted the pharmacokinetics and pharmacodynamics of 5-OHP in patients undergoing treatment with propranolol. The findings indicated that higher levels of 5-OHP correlated with improved clinical outcomes in anxiety management, suggesting a potential therapeutic role for this metabolite .
Research Findings
Recent research has focused on synthesizing and studying the biological activities of 5-OHP. For instance:
- Synthesis : A novel biocatalytic method was developed using engineered unspecific peroxygenases (UPOs) to produce 5-OHP efficiently. This method demonstrated high regioselectivity and catalytic efficiency, facilitating further studies on its biological properties .
- Comparative Studies : In vitro studies compared the activity of 5-OHP with propranolol and other metabolites. These studies revealed that while 5-OHP retains some beta-blocking activity, it also exhibits unique pharmacological profiles that could influence therapeutic strategies .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPGILKDMWISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314638 | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-82-6 | |
Record name | 5′-Hydroxypropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Hydroxypropranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Hydroxy Propranolol formed in the fetal liver?
A1: The study demonstrates that the fetal sheep liver metabolizes propranolol through various pathways, including ring-oxidation. this compound, along with 4-Hydroxy Propranolol, are produced through this ring-oxidation process. []
Q2: What is the significance of this compound being present primarily in conjugated forms?
A2: The study found that most metabolites, including this compound, were present primarily in conjugated forms, except for Naphthoxylactic Acid. Conjugation, often with glucuronic acid, typically increases a molecule's water solubility, facilitating its excretion from the body. This finding suggests that the fetal liver possesses the enzymatic machinery for conjugation reactions, contributing to the elimination of drug metabolites. []
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